2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide
Overview
Description
2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intermediate in Pharmaceutical Production
- 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, related to 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide, serves as an advantageous intermediate for producing pharmaceutically effective 4-hydroxypyrrolidin-2-1-yl acetamides. Processes for the production of both the intermediate and the active substance are described in research by Fort (2002) (Fort, 2002).
Corrosion Inhibition
- Acetamide derivatives, including those similar to this compound, are explored for their corrosion prevention efficiencies. These compounds show promising results in protecting steel in acidic and mineral oil mediums, as investigated by Yıldırım and Cetin (2008) (Yıldırım & Cetin, 2008).
Spectroscopic Studies and Molecular Docking
- N-(5-aminopyridin-2-yl)acetamide, structurally similar to the compound , has been subject to vibrational, spectroscopic, molecular docking, and density functional theory studies. These reveal insights into its molecular reactivity and stability, potentially applicable to this compound. Asath et al. (2016) delved into this research (Asath et al., 2016).
Novel Synthesis Methods
- Research on 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, which is structurally related, highlights novel methods for its synthesis. These methods could provide insights into synthesizing similar compounds like this compound. Vorona et al. (2013) have contributed to this field (Vorona et al., 2013).
Application in Optical Activity Studies
- Research on the optical activity of simple cyclic amides, including 3-aminopyrrolidin-2-one, can provide insights into the optical properties of similar compounds like this compound. Greenfield and Fasman (1969) explored this area (Greenfield & Fasman, 1969).
Properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-(4-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-2-4-12(5-3-10)15-13(17)9-16-7-6-11(14)8-16/h2-5,11H,6-9,14H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFMVYOTEDEZHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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